molecular formula C17H15F4N3O2 B11076618 4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide

4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide

Cat. No.: B11076618
M. Wt: 369.31 g/mol
InChI Key: YIEONCNDGXOEMM-UHFFFAOYSA-N
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Description

4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide is a complex organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into organic molecules . This method is favored due to its efficiency and the stability of the resulting compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2,2,2-trifluoro-1-{[(2-fluorophenyl)carbamoyl]amino}ethyl)benzamide is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C17H15F4N3O2

Molecular Weight

369.31 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trifluoro-1-[(2-fluorophenyl)carbamoylamino]ethyl]benzamide

InChI

InChI=1S/C17H15F4N3O2/c1-10-6-8-11(9-7-10)14(25)23-15(17(19,20)21)24-16(26)22-13-5-3-2-4-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

YIEONCNDGXOEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)NC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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